N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
Description
N-(2-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic hybrid molecule combining an indole-3-carboxamide scaffold with a 3,5-dimethylpyrazole moiety via a glycine-ethylamino linker. The compound’s structural determination likely employs crystallographic tools like SHELX , which is widely used for small-molecule refinement. Its hydrogen-bonding network, critical for stability and intermolecular interactions, can be analyzed using graph set theory , a method for categorizing hydrogen-bond patterns in crystals.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)8-7-19-17(24)11-21-18(25)15-10-20-16-6-4-3-5-14(15)16/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVHACZGLHWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific reagent.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-amine.
Substitution: Various substituted pyrazoles and indoles.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: It has been studied for its antileishmanial and antimalarial properties. The compound's ability to inhibit the growth of parasites makes it a candidate for developing new treatments.
Material Science: The pyrazole and indole moieties can be used to create novel materials with unique properties, such as fluorescence or conductivity.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the parasites. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methodological Considerations
Biological Activity
N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic compound that integrates a pyrazole moiety and an indole structure, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features:
- A pyrazole ring substituted at positions 3 and 5 with methyl groups.
- An indole core that contributes to its pharmacological properties.
The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, mimicking natural substrates and binding to active sites, which disrupts metabolic pathways critical for cell function.
Potential Targets:
- COX Enzymes : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Receptors : The indole component suggests potential activity against various receptors involved in neurotransmission and cancer pathways.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, analogs have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. The presence of the pyrazole moiety is crucial for enhancing cytotoxicity against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 10 | High potency |
| Compound B | Jurkat (T-cell leukemia) | < 20 | Moderate potency |
| N-(2-(3,5-dimethyl... | U251 (glioblastoma) | 15 – 25 | Promising results |
Anti-inflammatory Activity
Similar compounds have shown anti-inflammatory effects by inhibiting COX enzymes. For example, derivatives have been reported to exhibit significant inhibition with IC50 values ranging from 0.52 to 22.25 µM against COX-II . The structural features of the pyrazole and indole rings likely contribute to this activity.
Case Studies
A notable study evaluated the efficacy of pyrazole-based compounds in various in vitro models. Among them was a derivative structurally related to this compound, which displayed:
- Selective COX-II inhibition : Demonstrated a higher selectivity index compared to traditional NSAIDs.
- Cytotoxic effects : Showed significant growth inhibition in several cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one or aryl-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 h) to form intermediates .
- Step 2 : Purify via recrystallization (DMF/acetic acid mixture) or column chromatography to isolate the final product .
- Optimization : Adjust molar ratios (e.g., 1.0–1.1 equiv of reactants) and monitor reaction progress via TLC or HPLC. Sodium acetate (2.0 equiv) is critical for pH control and yield enhancement .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Key Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3350 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to resolve the pyrazole (δ 2.1–2.5 ppm for CH₃ groups), indole (δ 7.0–8.5 ppm aromatic protons), and acetamide (δ 3.0–3.5 ppm for CH₂) moieties .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Assay Design :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or proteases linked to the indole-carboxamide scaffold’s known targets .
- Solubility testing : Employ shake-flask methods with PBS or DMSO to guide formulation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the pyrazole-indole scaffold?
- Approach :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways for amide bond formation and pyrazole ring stability .
- MD Simulations : Analyze solvent effects (e.g., acetic acid vs. ethanol) on reaction kinetics .
- Data Integration : Combine computational predictions with experimental HPLC yield data to refine reaction parameters .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Troubleshooting :
- Catalyst Screening : Test Pd/C or CuI for amide bond formation .
- Temperature Control : Optimize reflux conditions (e.g., 80–100°C in ethanol) to balance reactivity and decomposition .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the indole nitrogen to prevent side reactions .
Q. How do steric and electronic effects of the 3,5-dimethylpyrazole group influence biological activity?
- Analysis :
- SAR Studies : Synthesize analogs with substituents (e.g., –Cl, –OCH₃) on the pyrazole ring and compare IC₅₀ values .
- Docking Studies : Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to identify key binding residues .
- Electrostatic Potential Maps : Visualize charge distribution to predict hydrogen-bonding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
